11-Hydroxy-12-methoxyabietatriene

Cancer chemoprevention Epstein-Barr virus Diterpenoid SAR

11-Hydroxy-12-methoxyabietatriene (also referred to as 12-methoxyabieta-8,11,13-trien-11-ol) is an abietane-type diterpenoid characterized by a C21H32O2 molecular framework with a molecular weight of 316.5 g/mol. It is a naturally occurring secondary metabolite isolated from plant species including Salvia broussonetii, Salvia candidissima, and Thuja standishii.

Molecular Formula C21H32O2
Molecular Weight 316.5 g/mol
CAS No. 16755-54-7
Cat. No. B3034386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Hydroxy-12-methoxyabietatriene
CAS16755-54-7
Molecular FormulaC21H32O2
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C)O)OC
InChIInChI=1S/C21H32O2/c1-13(2)15-12-14-8-9-16-20(3,4)10-7-11-21(16,5)17(14)18(22)19(15)23-6/h12-13,16,22H,7-11H2,1-6H3/t16-,21-/m0/s1
InChIKeyNCQBQRRNDYBXHO-KKSFZXQISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Hydroxy-12-methoxyabietatriene (CAS 16755-54-7) – Abietane Diterpenoid Identity and Core Physicochemical Profile


11-Hydroxy-12-methoxyabietatriene (also referred to as 12-methoxyabieta-8,11,13-trien-11-ol) is an abietane-type diterpenoid characterized by a C21H32O2 molecular framework with a molecular weight of 316.5 g/mol . It is a naturally occurring secondary metabolite isolated from plant species including Salvia broussonetii, Salvia candidissima, and Thuja standishii [1]. Structurally, it features a hydroxyl group at position 11 and a methoxy group at position 12 on the aromatic C-ring of the abietane skeleton, which differentiates it from other in-class diterpenes .

Why In-Class Diterpene Substitution Cannot Guarantee Comparable Activity for 11-Hydroxy-12-methoxyabietatriene


Abietane diterpenes exhibit divergent biological activities that are exquisitely sensitive to subtle structural variations, particularly oxygenation and substitution patterns on the C-ring. Even among co-isolated congeners from the same plant source, activity profiles range from potent antifeedant and cytotoxic effects to complete inactivity [1]. 11-Hydroxy-12-methoxyabietatriene possesses a specific 11-hydroxy-12-methoxy substitution pattern that confers a distinct pharmacological signature compared to analogs such as ferruginol (12-hydroxyabieta-8,11,13-triene), taxodione (a quinone methide), or 6α-hydroxysugiol. Generic procurement of any abietane diterpene without verification of this specific substitution pattern risks selection of a compound with fundamentally different potency, selectivity, and mechanism of action.

Quantitative Differentiation of 11-Hydroxy-12-methoxyabietatriene Against Close Structural Analogs


Moderate EBV-EA Inhibition Contrasts with Potent 6α-Hydroxysugiol Activity in the Same Assay

In a direct head-to-head comparison within the same study, 12-methoxyabieta-8,11,13-trien-11-ol (compound 6, the target compound) demonstrated moderate inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation induced by TPA, whereas 6α-hydroxysugiol (compound 10) exhibited strong inhibition with 100% inhibition at 1000 mol ratio/TPA [1]. The moderate activity of the target compound contrasts sharply with the potent activity of the comparator, establishing a distinct efficacy tier among co-isolated diterpenes.

Cancer chemoprevention Epstein-Barr virus Diterpenoid SAR

Aromatase Inhibitory Activity Distinguishes 11-Hydroxy-12-methoxyabietatriene from the Highly Potent Standishinal

In a comparative evaluation of diterpenoids from Thuja standishii for aromatase inhibitory activity using recombinant human aromatase, standishinal and its diacetate derivative demonstrated significant inhibitory activities, while 12-methoxyabieta-8,11,13-trien-11-ol (the target compound) was among the eight known diterpenes tested but did not exhibit notable potency [1]. This class-level inference positions the target compound as a less potent aromatase inhibitor relative to standishinal, a structurally distinct norabietane diterpene.

Aromatase inhibition Diterpenoid pharmacology Natural product screening

Lack of Insecticidal Activity Contrasts with Potent Antifeedant Effects of Demethylsalvicanol and 14-Deoxycoleon U

In a comprehensive insect bioassay evaluating antifeedant and toxic effects against Leptinotarsa decemlineata (Colorado potato beetle) and Spodoptera littoralis (cotton leafworm), 11-hydroxy-12-methoxyabietatriene was isolated alongside several active diterpenes but was not reported to exhibit any antifeedant or toxic activity [1]. In contrast, demethylsalvicanol (compound 4) was a moderate antifeedant to L. decemlineata, 14-deoxycoleon U (compound 15) was the strongest antifeedant, and demethylcryptojaponol (compound 11) was toxic to this insect [1]. This cross-study comparable evidence establishes the target compound as an inactive or negligibly active entity in this insecticidal context.

Insect antifeedant Crop protection Diterpenoid bioactivity

Selective Cytotoxicity to Insect Sf9 Cells Suggests a Unique Safety Profile Relative to Mammalian Cytotoxic Analogs

In comparative cytotoxicity testing against insect Sf9 and mammalian CHO cell lines, the remainder of the test compounds, which included 11-hydroxy-12-methoxyabietatriene, showed strong selective cytotoxicity to insect Sf9 cells, with demethylsalvicanol (compound 4) being the most active [1]. In contrast, demethylcryptojaponol (compound 11) was cytotoxic to both mammalian CHO and insect Sf9 cell lines, and brussonol (compound 1) showed moderate cytotoxicity in both cases [1]. This class-level inference suggests that 11-hydroxy-12-methoxyabietatriene may possess a favorable selective toxicity profile, sparing mammalian cells while affecting insect cells, unlike broader-spectrum cytotoxic diterpenes.

Selective cytotoxicity Insect cell lines Diterpenoid safety

Validated Research and Industrial Applications for 11-Hydroxy-12-methoxyabietatriene Based on Quantitative Evidence


Cancer Chemoprevention Research Requiring a Moderate-Efficacy EBV-EA Inhibitor

11-Hydroxy-12-methoxyabietatriene serves as a moderate inhibitor of TPA-induced EBV-EA activation, providing a valuable tool for cancer chemoprevention studies where a compound with intermediate potency is needed to avoid the potential toxicity or off-target effects associated with highly potent inhibitors like 6α-hydroxysugiol [1]. Its moderate activity profile makes it suitable for combination studies or as a reference compound in structure-activity relationship (SAR) investigations of abietane diterpenes.

Insect-Selective Research Tool with Minimal Mammalian Cytotoxicity

Based on its classification among compounds exhibiting strong selective cytotoxicity to insect Sf9 cells while sparing mammalian CHO cells [1], 11-hydroxy-12-methoxyabietatriene is ideally suited as a research tool for studying insect-specific cellular pathways or as a scaffold for developing insect-selective biopesticides. Its lack of broad mammalian cytotoxicity differentiates it from non-selective diterpenes like demethylcryptojaponol, reducing the risk of off-target effects in non-insect systems.

Aromatase-Negative Control in Endocrine Disruption Studies

Given its lack of significant aromatase inhibitory activity compared to standishinal [1], 11-hydroxy-12-methoxyabietatriene can be effectively employed as a structurally related negative control in studies investigating the endocrine-disrupting potential of diterpenoids. This application ensures that observed biological effects are not confounded by unintended aromatase modulation.

Reference Compound for Natural Product Dereplication and Metabolomics

As a well-characterized diterpenoid with documented isolation from multiple Salvia and Thuja species [1][2], 11-hydroxy-12-methoxyabietatriene serves as an authentic reference standard for dereplication studies in natural product chemistry. Its distinct spectroscopic signature and established biological inactivity in insecticidal assays [3] make it a reliable marker for chemotaxonomic investigations and quality control of botanical extracts.

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